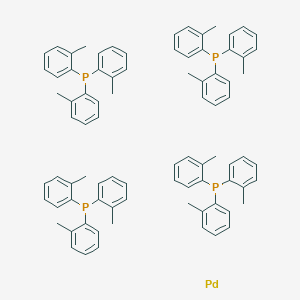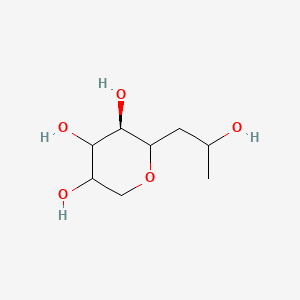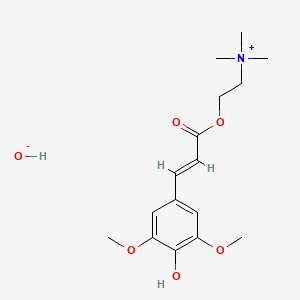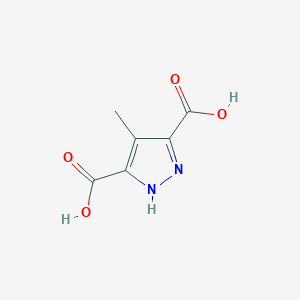
Bis(pentamethylcyclopentadienyl)ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentamethylcyclopentadienyl)ruthenium, also known as decamethylruthenocene, is an organometallic compound with the formula Ru(C₅(CH₃)₅)₂. This compound is part of the metallocene family, where a metal atom is sandwiched between two cyclopentadienyl anions. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(pentamethylcyclopentadienyl)ruthenium can be synthesized through the reaction of pentamethylcyclopentadiene with ruthenium trichloride. The process involves the following steps:
Preparation of Pentamethylcyclopentadiene: Pentamethylcyclopentadiene is first prepared by methylating cyclopentadiene.
Reaction with Ruthenium Trichloride: The prepared pentamethylcyclopentadiene is then reacted with ruthenium trichloride in the presence of a reducing agent such as zinc or sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(pentamethylcyclopentadienyl)ruthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ruthenium(III) complexes.
Reduction: It can be reduced to form ruthenium(II) complexes.
Substitution: Ligand substitution reactions are common, where the cyclopentadienyl ligands can be replaced with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent like tetrahydrofuran (THF) and elevated temperatures.
Major Products
The major products formed from these reactions include various ruthenium complexes with different oxidation states and ligand environments. These products are valuable in catalysis and materials science .
Scientific Research Applications
Bis(pentamethylcyclopentadienyl)ruthenium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and polymerization reactions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which bis(pentamethylcyclopentadienyl)ruthenium exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pentamethylcyclopentadienyl ruthenium dichloride dimer: This compound has similar structural features but different reactivity and applications.
Bis(cyclopentadienyl)ruthenium: Another metallocene with distinct chemical properties and uses.
Uniqueness
Bis(pentamethylcyclopentadienyl)ruthenium is unique due to its high stability, ease of synthesis, and versatile reactivity. Its ability to undergo various chemical transformations and its potential in biomedical applications set it apart from other similar compounds .
Properties
Molecular Formula |
C20H30Ru |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/2C10H15.Ru/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |
InChI Key |
FKLMTDKUVVCXES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S,4R)-2-[3-(3,5-dimethylimidazol-4-yl)-1H-1,2,4-triazol-5-yl]oxan-4-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B11927444.png)











![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11927534.png)

